![molecular formula C14H28N2 B5203350 (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CYT387, and it belongs to a class of compounds called JAK inhibitors. JAK inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Mécanisme D'action
The mechanism of action of (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine involves the inhibition of JAK2. JAK2 is a protein that plays a key role in the development of MPNs and other diseases. When JAK2 is activated, it triggers a cascade of events that leads to the proliferation of blood cells and inflammation. By inhibiting JAK2, CYT387 can prevent the proliferation of blood cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine have been studied in vitro and in vivo. In vitro studies have shown that CYT387 inhibits the activity of JAK2 and reduces the proliferation of blood cells. In vivo studies have shown that CYT387 can reduce the size of tumors in animal models of MPNs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine in lab experiments is that it is a specific inhibitor of JAK2. This means that it can be used to study the role of JAK2 in various diseases without affecting other signaling pathways. However, one limitation of using CYT387 is that it may have off-target effects on other JAK family members or other signaling pathways.
Orientations Futures
There are several future directions for research on (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine. One direction is to study its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective JAK inhibitors based on the structure of CYT387. Finally, future research could focus on understanding the molecular mechanisms of JAK inhibition and its downstream effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine involves several steps. The first step is the reaction of 3-cyclohexen-1-ylmethanol with triphosgene to form the corresponding chloroformate. The second step is the reaction of the chloroformate with diethylamine to form the corresponding carbamate. The final step is the reduction of the carbamate with sodium borohydride to form the desired product, (3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine.
Applications De Recherche Scientifique
(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine has been studied for its potential therapeutic applications in a variety of diseases. One of the main areas of research has been in the treatment of myeloproliferative neoplasms (MPNs), which are a group of disorders that affect the bone marrow and blood cells. CYT387 has been shown to inhibit the activity of JAK2, which is a protein that plays a key role in the development of MPNs.
In addition to MPNs, CYT387 has also been studied for its potential therapeutic applications in other diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are all characterized by inflammation, and JAK inhibitors have been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-4-16(5-2)12-11-15(3)13-14-9-7-6-8-10-14/h6-7,14H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOSMWJHAUVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427223 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
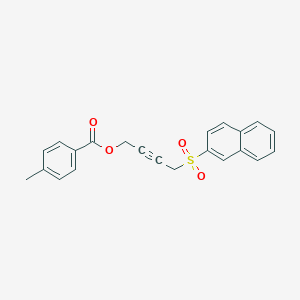
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
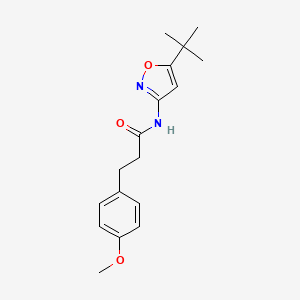

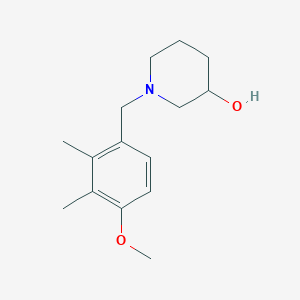
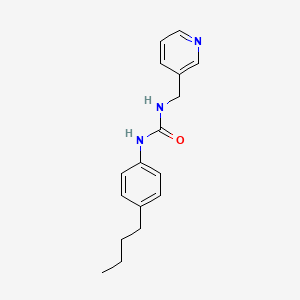
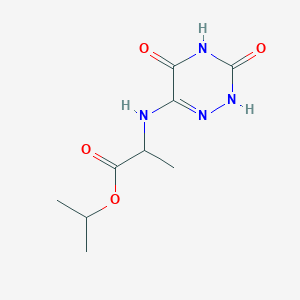
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
